molecular formula C20H16N6OS2 B2905673 2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903764-89-5

2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B2905673
M. Wt: 420.51
InChI Key: SXAZRGWDLHBUDB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole, thiophene, triazole, and pyridazine. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms. Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms.



Synthesis Analysis

Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis for this compound. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the indole and thiophene moieties, followed by the formation of the triazole and pyridazine rings.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electronic properties of the molecule would likely be heavily influenced by the nitrogen and sulfur atoms in these rings, which could potentially participate in various types of chemical reactions.



Chemical Reactions Analysis

Again, without specific studies or experimental data, it’s difficult to predict the exact chemical reactions this compound could undergo. However, the presence of multiple heterocycles in the molecule suggests that it could participate in a variety of reactions, particularly those involving nucleophilic substitution or addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the specific functional groups present in the molecule would all influence its properties.


Safety And Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation into its potential applications. For example, if this compound exhibits interesting biological activity, it could be studied as a potential therapeutic agent.


Please note that this is a general analysis based on the structural components of the compound. For a more accurate and detailed analysis, specific studies and experimental data are needed.


properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS2/c27-20(12-29-17-10-21-14-5-2-1-4-13(14)17)22-11-19-24-23-18-8-7-15(25-26(18)19)16-6-3-9-28-16/h1-10,21H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAZRGWDLHBUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

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